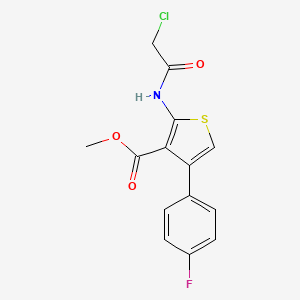

Methyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Description

Methyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a thiophene-based compound featuring a chloroacetamido group at position 2, a 4-fluorophenyl substituent at position 4, and a methyl ester at position 3. This structure combines aromatic, electron-withdrawing (fluorophenyl), and reactive (chloroacetamido) groups, making it a candidate for pharmaceutical or agrochemical applications. Its molecular formula is C₁₄H₁₁ClFNO₃S, with a molecular weight of 327.76 g/mol (inferred from analogs in –9). The compound is available commercially from suppliers like Santa Cruz Biotechnology (sc-353741) but has been discontinued by CymitQuimica .

Properties

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3S/c1-20-14(19)12-10(8-2-4-9(16)5-3-8)7-21-13(12)17-11(18)6-15/h2-5,7H,6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQBNNFYYWPXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146244 | |

| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-66-1 | |

| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate, a compound with the CAS number 519016-66-1, has garnered attention in recent research due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of Methyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is , with a molecular weight of approximately 327.8 g/mol. The compound features a thiophene ring substituted with a chloroacetamido group and a fluorophenyl moiety, which are critical for its biological activity.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 327.8 g/mol |

| Purity | ≥ 95% |

| CAS Number | 519016-66-1 |

| IUPAC Name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to Methyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate. For instance, derivatives containing thiophene rings have shown significant antibacterial and antifungal properties. In particular, the presence of the 4-fluorophenyl substituent has been associated with enhanced activity against various pathogens.

Case Study Findings

- Antibacterial Activity :

- Antifungal Activity :

The biological activity of Methyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is hypothesized to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Targeting Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism .

Comparative Analysis of Biological Activities

A comparative analysis of various derivatives reveals trends in biological activity based on structural modifications:

| Compound Structure | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Methyl 2-(2-chloroacetamido)-4-(phenyl) | 10 | 15 |

| Methyl 2-(2-chloroacetamido)-4-(4-fluorophenyl) | 5 | 10 |

| Methyl 2-(2-chloroacetamido)-4-(no halogen) | >50 | >50 |

Future Directions

Research into Methyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is still in its early stages. Future studies may focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial effects.

- In Vivo Testing : Evaluating the efficacy and safety profile through animal models.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of thiophene-3-carboxylate derivatives with variations in ester groups, phenyl substituents, and halogenation. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Ester Group Influence: The methyl ester in the target compound reduces molecular weight and lipophilicity compared to ethyl analogs (e.g., 327.76 vs. 341.80 g/mol) .

Phenyl Substituent Effects: 4-Fluorophenyl (target compound): The electron-withdrawing fluorine atom enhances aromatic stability and may improve binding affinity in biological targets (e.g., kinase inhibitors) . 4-Chlorophenyl (): Chlorine’s larger atomic size and lower electronegativity vs. fluorine could alter steric interactions and metabolic stability .

Synthetic Accessibility :

- Ethyl esters (e.g., ) are more commonly reported, possibly due to milder esterification conditions. The methyl variant’s discontinuation by CymitQuimica suggests challenges in synthesis or demand.

Thermal Properties :

- Analogs like ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate () lack reported melting/boiling points, but methyl derivatives are expected to have slightly higher melting points due to tighter crystal packing.

Research Implications

- Drug Design : The 4-fluorophenyl group’s electronic profile makes the target compound a promising scaffold for inhibitors targeting fluorophilic enzyme active sites.

- Structure-Activity Relationships (SAR) : Comparative studies with chlorophenyl and methylphenyl analogs could elucidate optimal substituents for potency and pharmacokinetics .

Q & A

Advanced Research Question

- In vitro assays : Enzyme inhibition studies (e.g., kinase assays) evaluate interaction with targets like JNK isoforms, leveraging the thiophene scaffold’s role in ATP-binding pocket modulation .

- Molecular docking : Computational models (AutoDock Vina) predict binding affinities by aligning the chloroacetamido group with catalytic lysine residues, guided by structural analogs .

- Structure-Activity Relationship (SAR) : Substituting the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) enhances activity, while bulkier substituents reduce solubility .

How can researchers address contradictions in reported biological activity data for similar thiophene derivatives?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Solubility differences : Use co-solvents (e.g., DMSO) at consistent concentrations (<1% v/v) to avoid aggregation artifacts .

- Metabolic instability : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that may explain in vitro-in vivo discrepancies .

What strategies optimize the compound’s stability during storage and handling?

Basic Research Question

- Storage conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the thiophene ring or hydrolysis of the ester group .

- Light sensitivity : Amber glass vials mitigate photodegradation of the chloroacetamido moiety .

- Purity monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) detect degradation products like free carboxylic acid from ester hydrolysis .

How do computational methods aid in predicting the compound’s reactivity?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., sulfur in the thiophene ring) .

- Reaction pathway modeling : Simulates intermediates in nucleophilic aromatic substitution to optimize regioselectivity for fluorophenyl group introduction .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

- Heat dissipation : Use flow chemistry for exothermic steps (e.g., Friedel-Crafts acylation) to maintain temperature control at larger volumes .

- Byproduct management : Recrystallization from ethanol/water mixtures removes unreacted starting materials without column chromatography .

- Catalyst recycling : Immobilize catalysts (e.g., Pd/C for Suzuki couplings) on silica to reduce costs and improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.